2-(4-Fluoro-1H-indazol-3-yl)ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10FN3 |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
2-(4-fluoro-2H-indazol-3-yl)ethanamine |
InChI |
InChI=1S/C9H10FN3/c10-6-2-1-3-7-9(6)8(4-5-11)13-12-7/h1-3H,4-5,11H2,(H,12,13) |
InChI Key |
PSQRBYZQROWTSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)F)CCN |
Origin of Product |
United States |
The Indazole Core As a Privileged Scaffold in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. pnrjournal.com This designation is attributed to its ability to serve as a versatile framework for interacting with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov
Indazole derivatives have been extensively studied and are found in numerous therapeutic agents with diverse applications. pnrjournal.comnih.gov Their biological activities are wide-ranging, encompassing anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties, among others. nih.gov The structural rigidity and aromatic nature of the indazole core, combined with its capacity for hydrogen bonding via the pyrazole nitrogens, allow for specific and high-affinity interactions with various enzyme active sites and receptors.
Several FDA-approved drugs incorporate the indazole moiety, highlighting its clinical significance. For instance, Benzydamine is used as a non-steroidal anti-inflammatory drug, while Granisetron serves as a 5-HT3 receptor antagonist to prevent chemotherapy-induced nausea and vomiting. nih.govnih.gov More recent examples include kinase inhibitors like Pazopanib and Axitinib, used in cancer therapy, which feature the indazole core as a key structural element for binding to the ATP-binding site of kinases. pnrjournal.comnih.gov The proven success of these drugs validates the indazole scaffold as a robust starting point for the design of novel bioactive molecules.
| Indazole-Based Drug | Therapeutic Class | Primary Mechanism of Action |
|---|---|---|
| Benzydamine | NSAID | Anti-inflammatory |
| Granisetron | 5-HT3 Antagonist | Antiemetic |
| Pazopanib | Kinase Inhibitor | Anticancer |
| Axitinib | Kinase Inhibitor | Anticancer |
| Entrectinib | Kinase Inhibitor | Anticancer nih.gov |
Strategic Importance of Fluoro Substituted Heterocyclic Amines in Drug Discovery Programs
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. ontosight.ai
When applied to heterocyclic amines, fluorination can offer several advantages:
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block this pathway, thereby increasing the drug's half-life and bioavailability.
Modulation of Basicity: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby amine groups. This reduction in basicity can be crucial for improving oral absorption and cell membrane permeability, as a less charged molecule at physiological pH can more readily cross lipid bilayers.
Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions. This can lead to increased binding affinity and potency for the target. cymitquimica.com
Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which may favor the bioactive conformation required for receptor binding.
The strategic placement of fluorine on a heterocyclic scaffold like indazole can therefore fine-tune the molecule's properties for optimal therapeutic effect. ossila.com This approach has been successfully used in numerous approved drugs and is a key consideration in modern drug design.
| Property Influenced by Fluorination | General Effect on Drug Candidate | Underlying Physicochemical Principle |
|---|---|---|
| Metabolic Stability | Increased half-life and bioavailability | High strength of the Carbon-Fluorine (C-F) bond |
| Basicity (pKa) | Improved membrane permeability and absorption | Strong electron-withdrawing inductive effect of fluorine |
| Binding Affinity | Enhanced potency and selectivity | Participation in hydrogen bonding and polar interactions |
| Lipophilicity | Modified solubility and distribution | Fluorine can increase or decrease lipophilicity depending on the molecular context |
Research Trajectory and Significance of 2 4 Fluoro 1h Indazol 3 Yl Ethanamine and Its Analogues
While specific, in-depth research publications on the synthesis and biological activity of 2-(4-Fluoro-1H-indazol-3-yl)ethanamine itself are not extensively detailed in publicly accessible literature, its significance can be understood by examining the structure-activity relationships (SAR) of its close analogues and its role as a synthetic intermediate. The compound is commercially available, which points to its use as a building block in the synthesis of more complex molecules for discovery programs. bldpharm.com
The research trajectory for compounds of this class is often directed toward high-value therapeutic targets, such as protein kinases and G-protein coupled receptors (GPCRs). For instance, studies on 1H-indazole-3-amine derivatives have shown that this scaffold is an effective "hinge-binding" fragment for tyrosine kinase inhibitors. nih.gov The ethylamine (B1201723) side chain at the 3-position is a common feature in neuroactive compounds. A study on a series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives, which share the ethylamine moiety, identified potent agonists for the 5-HT2C receptor, a target for treating obesity and psychiatric disorders. ebi.ac.uk
Furthermore, the position of the fluorine atom is critical. Research on fluorinated indazole derivatives has demonstrated that the location of the fluorine substituent significantly impacts biological activity. For example, in a series of indazole derivatives designed as antitumor agents, compounds with a fluorine at the 4- or 5-position of the indazole ring showed potent activity. mdpi.com A related compound, 2-(5-Fluoro-1H-indazol-3-yl)ethanamine, has been noted for its potential anticancer properties. evitachem.com This suggests that this compound is a promising scaffold for developing novel kinase inhibitors or other targeted therapies.
The likely role of this compound is as a key intermediate. The primary amine of the ethylamine group provides a reactive handle for further chemical modification, allowing for the construction of a library of diverse derivatives. These derivatives can then be screened against various biological targets to identify lead compounds for drug development. The combination of the privileged indazole core, the beneficial properties imparted by the fluorine atom, and the synthetically versatile ethylamine side chain makes this compound a molecule of high strategic value in the ongoing search for new medicines.
Advanced Synthetic Strategies for this compound and Structural Congeners
The synthesis of this compound, a key structural motif in medicinal chemistry, requires sophisticated and efficient synthetic strategies. The construction of this molecule and its analogs hinges on two primary challenges: the formation of the substituted 4-fluoro-1H-indazole core and the subsequent installation of the ethanamine side chain at the C-3 position. This article explores advanced synthetic methodologies addressing these challenges, focusing on convergent and divergent pathways, transition-metal catalysis, and optimization strategies for multi-step syntheses.
Structure Activity Relationship Sar Elucidation and Rational Design of 2 4 Fluoro 1h Indazol 3 Yl Ethanamine Analogues
Substituent Effects on the Indazole Ring System, including Fluoro-Substitution Position and Impact
The indazole ring is a critical pharmacophore in many biologically active compounds. nih.govnih.gov Its substituent pattern significantly influences target binding, selectivity, and pharmacokinetic properties. The position and nature of substituents on the benzene (B151609) portion of the indazole ring can modulate electronic properties, lipophilicity, and steric interactions with the target protein.
The introduction of a fluorine atom at the 4-position of the indazole ring in 2-(4-fluoro-1H-indazol-3-yl)ethanamine has a profound impact on its physicochemical properties. Fluorine is a small, highly electronegative atom that can alter the acidity of the indazole N-H, influence the molecule's conformation, and form specific hydrogen bonds or other non-covalent interactions with biological targets. Furthermore, the incorporation of fluorine can block metabolic pathways, thereby improving the metabolic stability and oral bioavailability of a compound. nih.gov For instance, studies on other indazole-containing compounds have shown that the introduction of 3-fluoroindazole motifs can lead to increased oral bioavailability by tempering the polarity of lipophilic acids. nih.gov
The position of the fluoro-substituent is crucial. Moving the fluorine to other positions on the indazole ring (e.g., 5, 6, or 7-position) would likely result in analogues with distinct biological activity profiles due to changes in the molecule's electronic distribution and steric profile. SAR studies on related indazole series have demonstrated that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold play a crucial role in inhibitory activities against certain enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov
Beyond fluorine, other substituents on the indazole ring can be explored to further probe the SAR. The table below summarizes the potential impact of various substituents at different positions on the indazole ring, based on general medicinal chemistry principles observed in indazole-containing molecules.
| Position | Substituent Type | Potential Impact on Activity and Properties |
| 4 | Electron-withdrawing (e.g., -Cl, -CN) | May alter pKa of indazole N-H, potentially affecting binding. Can influence electrostatic interactions. |
| Electron-donating (e.g., -CH3, -OCH3) | Can increase electron density in the ring system, potentially impacting pi-stacking interactions. | |
| Bulky groups (e.g., -t-butyl) | May introduce steric hindrance, which could be detrimental or beneficial for selectivity depending on the target's binding pocket. | |
| 5, 6, 7 | Halogens (-F, -Cl, -Br) | Can modulate lipophilicity and membrane permeability. May form halogen bonds with the target. |
| Small alkyl/alkoxy groups | Can fill hydrophobic pockets within the binding site, potentially increasing potency. | |
| Hydrogen bond donors/acceptors (-OH, -NH2) | Can form additional hydrogen bonds with the target, enhancing binding affinity. |
Conformational and Stereochemical Requirements of the Ethanamine Side Chain
The ethanamine side chain at the 3-position of the indazole ring is a key feature for interaction with many biological targets, often providing a crucial basic nitrogen atom for salt-bridge formation. The flexibility of this side chain allows it to adopt various conformations to fit into a binding pocket. However, this flexibility can also be entropically unfavorable for binding.
Conformational restriction is a common strategy to improve potency and selectivity by "locking" the side chain in a bioactive conformation. mdpi.com This can be achieved by introducing rigid structural elements. For the ethanamine side chain, this could involve:
Introduction of a methyl group on the α-carbon: This creates a chiral center, leading to (S) and (R) enantiomers which may exhibit different biological activities and selectivities. For example, in a series of furo[2,3-g]indazole derivatives, the (S)-enantiomer of a 1-methylethylamine side chain showed high agonistic activity for the 5-HT2C receptor. nih.govebi.ac.uk
Incorporation into a ring system: Cyclization of the ethanamine side chain, for instance, into a piperidine (B6355638) or pyrrolidine (B122466) ring, would significantly restrict its conformational freedom.
The stereochemistry of any introduced chiral centers is paramount. Often, only one enantiomer will have the optimal spatial arrangement of functional groups to interact effectively with a chiral biological target. The relative orientation of the amine group and the indazole core is critical and can be fine-tuned through stereospecific synthesis and testing of different stereoisomers.
| Modification to Ethanamine Side Chain | Rationale | Potential Outcome |
| α-Methylation | Introduce chirality, probe stereochemical requirements | Enantiomers may have different potencies and selectivities. |
| N-Alkylation (e.g., N-methyl, N-ethyl) | Modulate basicity and lipophilicity of the amine | May alter binding affinity and pharmacokinetic properties. |
| Cyclization (e.g., forming a piperidine) | Rigidification, conformational restriction | Increased potency and/or selectivity if the constrained conformation is bioactive. |
Bioisosteric Modifications of the Indazole Core and Peripheral Groups
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. drughunter.comresearchgate.net
Indazole Core Bioisosteres: The 1H-indazole core itself can be considered a bioisostere of other bicyclic aromatic systems like indole (B1671886). acs.orgmdpi.com Within the indazole scaffold, various bioisosteric replacements can be considered. For example, replacing the benzene part of the indazole with a heteroaromatic ring (e.g., pyridine (B92270) to form an azaindazole) can introduce a hydrogen bond acceptor, alter the dipole moment, and modify solubility and metabolic stability.
Peripheral Group Bioisosteres: Bioisosteric modifications can also be applied to the substituents on the indazole ring and the ethanamine side chain.
Fluoro- group: The fluorine at the 4-position could be replaced with other small, electron-withdrawing groups like a hydroxyl (-OH) or cyano (-CN) group to probe the importance of its electronic and hydrogen-bonding properties.
Amine group: The primary amine of the ethanamine side chain is often a key interaction point. It could be replaced with other basic groups or groups capable of similar interactions. For instance, a small heterocyclic ring containing a basic nitrogen, such as an imidazole, could be explored.
The following table presents some potential bioisosteric replacements for different parts of the this compound molecule.
| Original Group | Bioisosteric Replacement(s) | Rationale |
| 1H-Indazole | Indole, Benzimidazole, Azaindazole | To alter H-bonding capacity, aromatic properties, and metabolic stability. nih.gov |
| 4-Fluoro | -OH, -Cl, -CN | To modify electronics, polarity, and potential for hydrogen or halogen bonding. |
| -CH2CH2NH2 (Ethanamine) | -CH2OCH2NH2, -CH2SCH2NH2 | To alter flexibility and polarity while maintaining a basic amine. |
| Primary Amine (-NH2) | -NH(CH3), Guanidine, Amidoxime | To modulate basicity (pKa) and hydrogen bonding patterns. |
Ligand Efficiency and Optimization Strategies for Improved Target Engagement
In the process of optimizing a lead compound like this compound, it is crucial to not only increase potency but also to maintain or improve drug-like properties. Ligand efficiency (LE) is a metric used to assess the binding energy of a compound per non-hydrogen atom. csmres.co.ukvu.nl It is a useful guide for optimizing compounds, as it helps in selecting smaller, more efficient fragments for further development. researchgate.net
Ligand Efficiency (LE) is calculated as: LE = -ΔG / N where ΔG is the free energy of binding and N is the number of non-hydrogen atoms. A higher LE value (a commonly accepted threshold is ≥ 0.3 kcal/mol per heavy atom) indicates a more efficient binder. researchgate.net
Optimization Strategies: Starting with a fragment or hit compound, the goal is to increase potency (and thus binding energy) without disproportionately increasing the size and lipophilicity of the molecule. Strategies to improve target engagement for analogues of this compound, guided by LE, would involve:
Fragment Growth: Adding small, functionally important groups to the core structure. For each addition, the "Group Efficiency" (GE) can be calculated to assess the contribution of the added fragment to the binding affinity. The aim is to add groups with a high GE.
Structure-Based Design: If the structure of the biological target is known, computational methods like molecular docking can be used to design modifications that introduce favorable interactions (e.g., new hydrogen bonds, hydrophobic interactions) with the binding site.
Lipophilic Ligand Efficiency (LLE): This metric relates potency to lipophilicity (LLE = pIC50 - logP). During optimization, the goal is to increase potency without a corresponding large increase in lipophilicity, as high lipophilicity is often associated with poor pharmacokinetic properties and off-target effects. csmres.co.uk
The table below outlines a hypothetical optimization path for an analogue, demonstrating the application of these efficiency metrics.
| Compound | Modification | pIC50 | Heavy Atoms (N) | LE (kcal/mol/N) | logP | LLE |
| Lead Compound | - | 6.0 | 13 | 0.63 | 2.0 | 4.0 |
| Analogue 1 | Addition of a methyl group | 6.3 | 14 | 0.62 | 2.5 | 3.8 |
| Analogue 2 | Addition of a hydroxyl group | 6.8 | 14 | 0.67 | 1.8 | 5.0 |
| Analogue 3 | Cyclization of side chain | 7.5 | 15 | 0.68 | 2.2 | 5.3 |
In this hypothetical example, the addition of a hydroxyl group (Analogue 2) and the cyclization of the side chain (Analogue 3) led to improvements in both LE and LLE, indicating efficient optimization towards a more potent and drug-like compound.
Applications in Medicinal Chemistry and Chemical Biology of the 2 4 Fluoro 1h Indazol 3 Yl Ethanamine Scaffold
Development of Lead Compounds for Therapeutic Interventions
The development of novel therapeutic agents often begins with the identification of a "lead compound," a molecule that shows a desired biological activity and serves as a starting point for optimization. The 2-(4-Fluoro-1H-indazol-3-yl)ethanamine scaffold is a prime candidate for lead compound discovery for several reasons.
The indazole core itself is a bioisostere of indole (B1671886) and is found in a variety of pharmacologically active agents, including kinase inhibitors used in oncology. chemie-brunschwig.chnih.gov The introduction of a fluorine atom onto this scaffold is a strategic decision in medicinal chemistry. Fluorine, being the most electronegative element, can significantly alter a molecule's physicochemical properties. nih.gov Its inclusion can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability. nih.govacs.orgbenthamscience.com In some indazole derivatives, the position of fluorine substitution has been shown to be critical for antitumor activity. mdpi.com
The ethanamine side chain at the C3 position provides a basic nitrogen center, which is a common feature in many drugs. This group can form crucial ionic interactions or hydrogen bonds with amino acid residues (e.g., aspartic acid, glutamic acid) in the active site of a biological target, such as a kinase or a G-protein coupled receptor. The flexibility of the ethyl linker allows the amine to orient itself optimally for these interactions. Therefore, this scaffold combines the target-binding potential of the indazole ring with the property-enhancing effects of fluorine and a key interactive functional group, making it a highly promising starting point for developing lead compounds against various diseases, particularly cancer. nih.govnih.gov
| Feature | Rationale for Lead Compound Potential | Relevant Therapeutic Areas |
| Indazole Core | Recognized "privileged scaffold"; mimics endogenous structures like purines. nih.govresearchgate.net | Oncology, Inflammation, Infectious Diseases. nih.gov |
| 4-Fluoro Substituent | Enhances metabolic stability, binding affinity, and lipophilicity. nih.govbenthamscience.com | Broad applicability in drug design. |
| 3-Ethanamine Side Chain | Provides a basic center for key hydrogen bonding and ionic interactions with targets. | Kinase inhibition, Receptor antagonism. acs.org |
Indazole-Based Scaffolds in Target-Oriented Synthesis
Target-oriented synthesis (TOS) is an approach in which the synthesis of a molecule is planned to specifically interact with a known biological target. The this compound scaffold is well-suited for TOS, particularly in the development of protein kinase inhibitors. Many kinase inhibitors bind to the ATP pocket, and the 3-aminoindazole moiety has been identified as an effective "hinge-binding" template, forming critical hydrogen bonds with the backbone of the kinase hinge region. acs.orgnih.gov
The synthesis of such targeted molecules relies on versatile and efficient chemical reactions. The construction of the core 4-fluoro-1H-indazole can be achieved through various methods in heterocyclic chemistry, often starting from fluorinated benzene (B151609) precursors. researchgate.net Once the core is formed, functionalization at the C3 position is crucial. Methods for introducing amines or their precursors at this position are established, allowing for the creation of libraries of compounds for screening. researchgate.netderpharmachemica.com For example, Suzuki coupling reactions can be used to attach various groups at other positions on the indazole ring to target specific sub-pockets of a kinase active site, thereby increasing potency and selectivity. acs.orgnih.gov The ethanamine side chain can be readily modified or used as a handle to attach other chemical groups, allowing for fine-tuning of the molecule's properties to maximize its interaction with the intended target.
| Synthetic Step | Purpose in Target-Oriented Synthesis | Key Reactions |
| Core Formation | Construction of the 4-fluoro-1H-indazole scaffold. | Cyclization of fluorinated benzonitriles with hydrazine. acs.org |
| C3-Functionalization | Introduction of the key hinge-binding ethanamine group. | Nucleophilic substitution or reductive amination. |
| Further Derivatization | Modification at other positions (e.g., C5, C6) to improve selectivity and potency. | Suzuki coupling, Buchwald-Hartwig amination. nih.govnih.gov |
Chemical Probes for Biological Pathway Investigation
Chemical probes are small molecules designed to selectively interact with a specific protein target. They are invaluable tools in chemical biology for interrogating biological pathways and validating new drug targets. While there are no specific reports of this compound being used as a chemical probe, its structure possesses features that make it an excellent candidate for such development.
An effective chemical probe must be potent, selective, and cell-permeable. The indazole scaffold has been successfully used to generate potent and selective inhibitors for various kinases, including FLT3, PDGFR, and Kit. nih.gov The fluorine atom can enhance cell permeability and target engagement. Furthermore, the terminal amine of the ethanamine side chain provides a perfect attachment point for reporter tags (like fluorophores or biotin) or photo-affinity labels, which are used to visualize the probe's interaction with its target in cells or to identify its binding partners. By creating derivatives of this compound, researchers could develop specific probes to study the function of a particular kinase in cellular signaling cascades, helping to unravel complex disease mechanisms.
Advancements in Heterocyclic Chemistry for Drug Discovery
The field of drug discovery is continually advancing through the development of new synthetic methods and a deeper understanding of structure-activity relationships. The this compound scaffold embodies several of these advancements.
Fluorine Chemistry : The strategic incorporation of fluorine is a hallmark of modern medicinal chemistry. nih.govacs.org Its ability to modulate electronic properties and metabolic stability without significantly increasing steric bulk is a powerful tool for optimizing drug candidates. benthamscience.com The development of novel fluorination reactions has made scaffolds like this more accessible.
Privileged Scaffolds : The focus on privileged scaffolds like indazole allows medicinal chemists to rapidly generate compounds with a higher probability of biological activity. nih.govresearchgate.net Extensive research into the synthesis and functionalization of indazoles means that a vast chemical space around this core can be explored efficiently. nih.gov
Structure-Based Drug Design : The knowledge that specific indazole substitution patterns (like the 3-amino group) can effectively target conserved features of protein families (like the kinase hinge) is a direct result of advancements in structural biology and computational modeling. acs.org This allows for the rational design of inhibitors, such as those based on the this compound framework, rather than relying solely on high-throughput screening. This rational, structure-guided approach accelerates the drug discovery process. researchgate.net
Emerging Research Frontiers and Future Perspectives for Fluoro Indazole Ethanamine Chemistry
Novel Synthetic Methodologies for Enhanced Structural Diversity
The biological activity of indazole derivatives is heavily influenced by the substituents on the heterocyclic core. nih.gov Developing novel synthetic methodologies is crucial for creating a diverse library of 2-(4-Fluoro-1H-indazol-3-yl)ethanamine analogs, which is essential for exploring structure-activity relationships (SAR). nih.gov Current research focuses on versatile and efficient reactions that allow for precise modification of the indazole ring and its side chains.
Key synthetic strategies that can be adapted and optimized for fluoro-indazole-ethanamine chemistry include:
Palladium-Catalyzed Reactions : Techniques like intramolecular C-H amination of aminohydrazones offer a direct way to construct the 1H-indazole core. nih.gov Furthermore, Suzuki coupling reactions are invaluable for introducing a wide range of aryl or heterocyclic groups at various positions on the indazole ring, enabling extensive exploration of the chemical space. nih.gov
Copper-Mediated N-N Bond Formation : An efficient method for building the 1H-indazole system involves the Cu(OAc)2-mediated cyclization of ketimine intermediates, which can be prepared from o-aminobenzonitriles. nih.gov This approach is noted for its good to excellent yields and use of oxygen as the sole oxidant.
Rhodium and Copper Catalyzed C-H Activation : Advanced methods using rhodium and copper catalysis enable C-H activation and subsequent C-N/N-N coupling to form the indazole ring under redox-neutral conditions, providing an alternative and efficient pathway. nih.gov
Side Chain Modification : The ethanamine side chain is a critical point for modification. It can be functionalized through various amide or sulfonamide coupling reactions to introduce new pharmacophores, potentially altering the compound's binding affinity, selectivity, and pharmacokinetic properties. nih.gov
These methodologies facilitate the creation of derivatives with varied electronic and steric properties, which is fundamental to developing potent and selective therapeutic agents.
Table 1: Overview of Synthetic Methodologies for Indazole Derivatives
| Synthetic Strategy | Key Reagents/Catalysts | Reaction Type | Potential for Diversity |
|---|---|---|---|
| Palladium-Catalyzed C-H Amination | Palladium Catalyst (e.g., Pd(OAc)2) | Intramolecular Cyclization | High (core formation) |
| Suzuki Coupling | Palladium Catalyst (e.g., PdCl2(dppf)2), Base | Cross-Coupling | Very High (scaffold decoration) |
| Copper-Mediated N-N Formation | Cu(OAc)2, Oxygen | Oxidative Cyclization | High (core formation) |
| Rhodium/Copper Catalyzed C-H Activation | Rhodium and Copper Catalysts | C-N/N-N Coupling | High (core formation) |
Identification of Untapped Biological Pathways and Targets
While the broader indazole class is known to interact with various biological targets, the specific pathways modulated by this compound are not well-defined. nih.govnih.gov Future research should focus on screening this compound and its derivatives against a wide range of targets to uncover novel therapeutic opportunities. The structural features of fluoro-indazole-ethanamines suggest potential interactions with several important protein families.
Potential Untapped Targets:
Protein Kinases : Indazole derivatives are well-established as kinase inhibitors. nih.gov Specific targets could include Janus kinases (JAKs), which are crucial in inflammatory diseases, and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.govnih.gov The 1H-indazole-3-amine structure is a known effective hinge-binding fragment for tyrosine kinases. nih.gov
Histone Deacetylases (HDACs) : Fragment-based virtual screening has identified novel indazole derivatives as potent HDAC inhibitors. researchgate.net Given that HDACs are key epigenetic regulators and validated cancer targets, exploring the interaction of fluoro-indazole-ethanamines with these enzymes is a promising avenue.
Indoleamine 2,3-dioxygenase 1 (IDO1) : Some 6-substituted aminoindazole derivatives have been designed as IDO1 inhibitors. rsc.org IDO1 is a critical enzyme in tumor immune evasion, and its inhibition is a major strategy in immuno-oncology.
Bromodomain-containing protein 4 (BRD4) : Novel indazole-4,7-dione scaffolds have been developed as potent BRD4 inhibitors, which regulate the expression of oncogenes like c-Myc. nih.gov This suggests that the core indazole structure is suitable for targeting bromodomains.
Cyclooxygenase (COX) Enzymes : Computational studies have evaluated 1H-indazole analogs as potential anti-inflammatory agents through the inhibition of COX-2. researchgate.net This pathway represents another potential application for this compound class.
Systematic screening of a diverse library of this compound analogs against these and other target families will be crucial for identifying novel and potent biological activities.
Table 2: Potential Biological Targets for Fluoro-Indazole-Ethanamine Derivatives
| Target Class | Specific Example(s) | Associated Disease Area |
|---|---|---|
| Protein Kinases | JAK, FGFR, EGFR, c-Kit | Cancer, Inflammatory Diseases |
| Epigenetic Modulators | HDACs, BRD4 | Cancer |
| Immuno-oncology Targets | IDO1 | Cancer |
| Inflammatory Enzymes | COX-2 | Inflammation, Pain |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.gov These computational tools can be powerfully applied to the design of novel this compound derivatives with optimized properties.
Applications of AI/ML in Fluoro-Indazole-Ethanamine Research:
Structure-Based Drug Design (SBDD) : When the 3D structure of a biological target is known, molecular docking simulations can predict how different indazole analogs will bind. nih.govresearchgate.net This allows for the rational design of compounds with improved affinity and selectivity, prioritizing the synthesis of the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR) : By building mathematical models that correlate the structural features of existing indazole derivatives with their biological activity, QSAR can predict the potency of newly designed compounds. longdom.org This helps in understanding which chemical modifications are most likely to enhance efficacy.
De Novo Drug Design : Generative AI models can design entirely new molecules from scratch that are optimized for specific properties. nih.gov These tools can explore a vast chemical space to propose novel fluoro-indazole-ethanamine structures that might not be conceived through traditional medicinal chemistry approaches. crimsonpublishers.com
ADMET Profiling : AI-powered tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. longdom.org This early-stage screening helps to eliminate candidates with poor pharmacokinetic profiles, reducing late-stage attrition.
The integration of these computational methods allows for a more focused and efficient research process, saving time and resources by prioritizing the synthesis of compounds with the highest probability of success. nih.gov
Bridging Chemical Synthesis with Advanced Biological Systems
The ultimate goal of medicinal chemistry is to create molecules that produce a desired effect in a biological system. A key future direction is the seamless integration of novel synthetic chemistry with advanced biological evaluation platforms. This involves creating a feedback loop where biological data directly informs the next round of chemical synthesis.
This integrated approach involves several key steps:
Library Synthesis : Utilizing the diverse synthetic methodologies described in section 8.1, a focused library of this compound analogs is created. This library is designed with input from AI/ML predictions (section 8.3) to maximize structural diversity and potential biological relevance.
High-Throughput Screening (HTS) : The synthesized compounds are evaluated in HTS campaigns against panels of biological targets, such as those identified in section 8.2. This provides large datasets on the activity and selectivity of the compounds.
Cell-Based and In Vivo Assays : Promising hits from HTS are further evaluated in more complex biological systems, such as cancer cell lines or animal models of disease, to confirm their therapeutic potential. nih.govrsc.org For example, studies can assess a compound's ability to induce apoptosis or inhibit tumor growth. rsc.org
Data Analysis and Model Refinement : The biological data is fed back into the AI/ML models. This new information refines the predictive power of the QSAR and docking models, leading to more accurate predictions for the next generation of compounds.
Iterative Design : Based on the refined computational models and SAR insights from the biological assays, a new set of optimized compounds is designed and synthesized, restarting the cycle.
This iterative, multidisciplinary approach ensures that synthetic efforts are constantly guided by biological data, accelerating the journey from an initial chemical scaffold to a potential drug candidate. longdom.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
